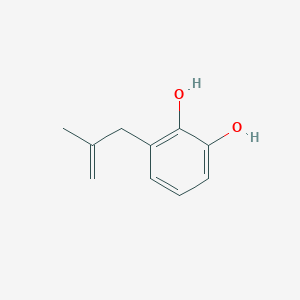
1,2-Benzenediol, 3-(2-methyl-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol, 3-(2-methyl-2-propenyl)-, also known as 3-(2-methyl-2-propenyl)catechol, is an organic compound belonging to the class of catechols. Catechols are characterized by the presence of a 1,2-benzenediol moiety. This compound contains a benzene ring with two hydroxyl groups at positions 1 and 2, and a 2-methyl-2-propenyl group at position 3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Benzenediol, 3-(2-methyl-2-propenyl)- can be synthesized through various methods. One common approach involves the alkylation of catechol (1,2-benzenediol) with isoprene (2-methyl-1,3-butadiene) under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or aluminum chloride to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenediol, 3-(2-methyl-2-propenyl)- often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediol, 3-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted catechols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol, 3-(2-methyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used as an intermediate in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,2-Benzenediol, 3-(2-methyl-2-propenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound can also undergo redox reactions, influencing cellular oxidative stress levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenediol, 3-methyl-: Similar structure but with a methyl group instead of a 2-methyl-2-propenyl group.
1,3-Benzenediol, 2-methyl-: Similar structure but with hydroxyl groups at positions 1 and 3
Uniqueness
1,2-Benzenediol, 3-(2-methyl-2-propenyl)- is unique due to the presence of the 2-methyl-2-propenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
77391-95-8 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3-(2-methylprop-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-7(2)6-8-4-3-5-9(11)10(8)12/h3-5,11-12H,1,6H2,2H3 |
InChI-Schlüssel |
MOTUKWXOBFPROQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1=C(C(=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14151719.png)

![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
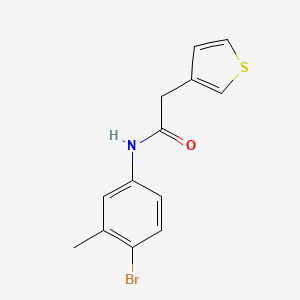
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
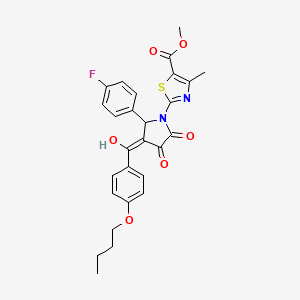
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)
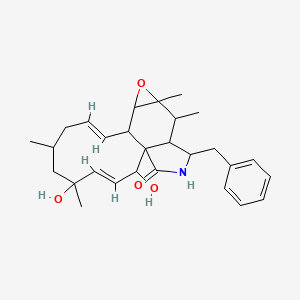
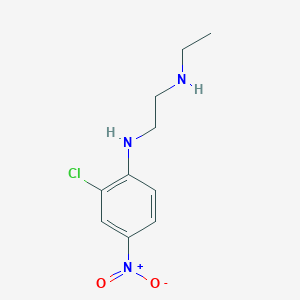
![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)

